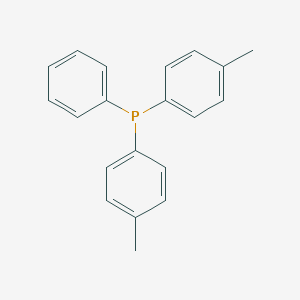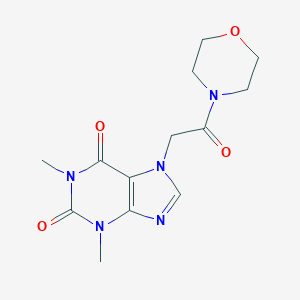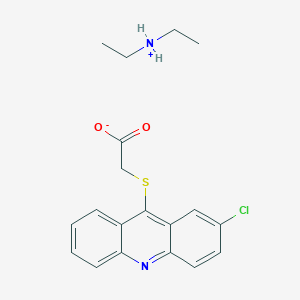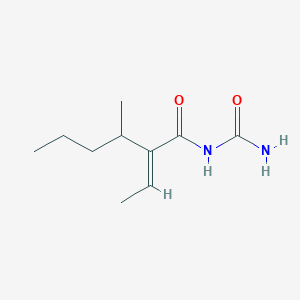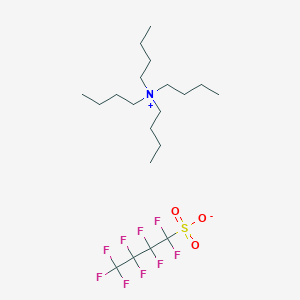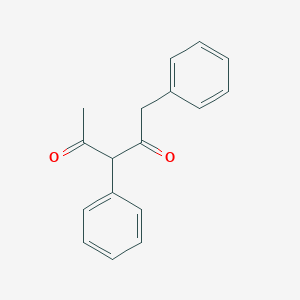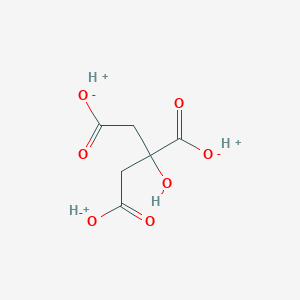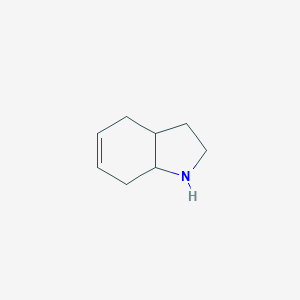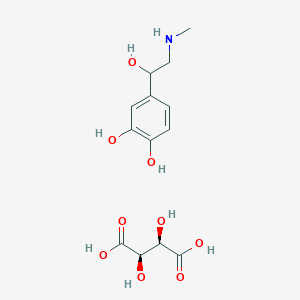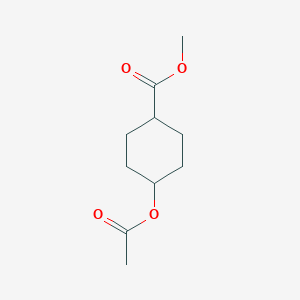
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate, also known as MACHC, is a chemical compound that belongs to the class of cyclohexane carboxylic acid esters. It has been widely used in scientific research as a key intermediate in the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Methyl 4-(acetyloxy)cyclohexane-1-carboxylate is not well understood. However, it is believed to act as a prodrug, which means that it is converted into an active form in the body. The active form of Methyl 4-(acetyloxy)cyclohexane-1-carboxylate is thought to inhibit the activity of certain enzymes, such as cyclooxygenase and viral DNA polymerase, which are involved in inflammation and viral replication, respectively.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate has been shown to have anti-inflammatory, antiviral, and analgesic effects in various animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-(acetyloxy)cyclohexane-1-carboxylate in lab experiments is its availability and relatively low cost. It can also be easily synthesized in large quantities. However, one of the limitations of using Methyl 4-(acetyloxy)cyclohexane-1-carboxylate is that its mechanism of action is not well understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the use of Methyl 4-(acetyloxy)cyclohexane-1-carboxylate in scientific research. One direction is to further investigate its mechanism of action and potential therapeutic applications. Another direction is to explore its use as a building block for the synthesis of novel pharmaceutical compounds. Additionally, Methyl 4-(acetyloxy)cyclohexane-1-carboxylate could be used as a starting material for the synthesis of biodegradable polymers, which have potential applications in drug delivery and tissue engineering.
Métodos De Síntesis
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate can be synthesized through the esterification of 4-hydroxycyclohexanecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product can be purified through recrystallization from a suitable solvent, such as ethanol or acetone.
Aplicaciones Científicas De Investigación
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate has been widely used in scientific research as a key intermediate in the synthesis of various pharmaceutical compounds. For example, it has been used as a starting material for the synthesis of antiviral drugs, such as acyclovir and ganciclovir. It has also been used in the synthesis of anti-inflammatory agents, such as diclofenac and ibuprofen.
Propiedades
Número CAS |
103260-78-2 |
|---|---|
Nombre del producto |
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate |
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
methyl 4-acetyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2/h8-9H,3-6H2,1-2H3 |
Clave InChI |
DQYGPKIKWPZBKZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCC(CC1)C(=O)OC |
SMILES canónico |
CC(=O)OC1CCC(CC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



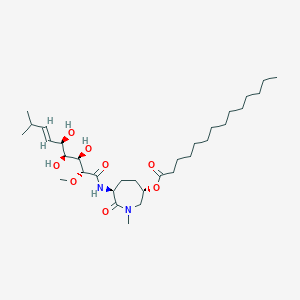
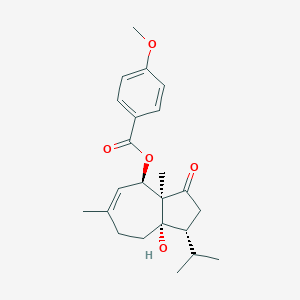
![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)
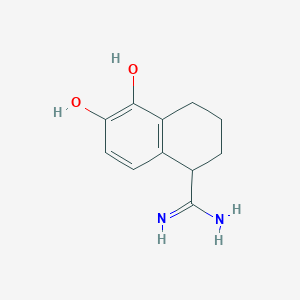
![13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12231.png)
